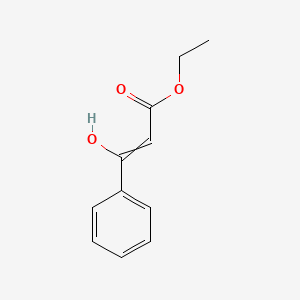
Ethyl 3-hydroxy-3-phenylprop-2-enoate
Description
Ethyl 3-hydroxy-3-phenylprop-2-enoate is an α,β-unsaturated ester characterized by a prop-2-enoate backbone substituted with a hydroxy group and a phenyl ring at the 3-position. Its structure (Figure 1) allows for conjugation across the double bond, influencing reactivity and intermolecular interactions such as hydrogen bonding . This compound is synthesized via Claisen-like condensation reactions, where ethyl acetoacetate derivatives react with benzaldehyde analogs under basic conditions. Applications include its use as a precursor in pharmaceutical intermediates or agrochemicals due to its ability to undergo Michael additions or cyclization reactions.
Properties
CAS No. |
1522-33-4 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3 |
InChI Key |
IFDOXVGTCZNIII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and precise control of temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Ethyl 3-oxo-3-phenylprop-2-enoate.
Reduction: Ethyl 3-hydroxy-3-phenylpropanoate.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-hydroxy-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-3-phenylprop-2-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
- Solubility: The hydroxy group in this compound enhances water solubility compared to chlorinated (e.g., ) or trifluoromethoxy-containing analogs (e.g., ).
- Melting Points : Electron-withdrawing substituents (e.g., -CN, -CF₃O) increase melting points due to stronger dipole-dipole interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


